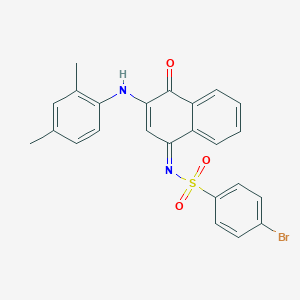
3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological effects. In
科学的研究の応用
3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, studies have shown that this compound has anti-inflammatory properties and may be effective in the treatment of inflammatory bowel disease and other inflammatory disorders. Additionally, it has been shown to have potential anticancer activity, making it a promising candidate for cancer therapy.
作用機序
The mechanism of action of 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. Additionally, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has a number of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response to infection and injury. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. These effects are thought to be mediated through the inhibition of COX-2 and other signaling pathways.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide for lab experiments is its well-characterized synthesis method and purity. This makes it a reliable and consistent compound for use in various experiments. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
将来の方向性
There are a number of future directions for research on 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide. One area of interest is further elucidating its mechanism of action, which may lead to the development of more effective therapeutic applications. Additionally, studies could investigate its potential use in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies could investigate its potential as a tool for studying the role of COX-2 and other signaling pathways in disease progression.
合成法
The synthesis of 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thionyl chloride and ammonia to yield the final product. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
特性
分子式 |
C11H13Cl2NO2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC名 |
3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C11H13Cl2NO2/c1-7-5-9(14-11(15)3-4-12)10(16-2)6-8(7)13/h5-6H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
ADAIFFDIZPYTPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCl |
正規SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285042.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285043.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285044.png)
![7-[4-(benzyloxy)phenyl]-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285045.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![7-(1,3-benzodioxol-5-yl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285048.png)
![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)

